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difluorobenzoate

Cat. No.: B071006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Methyl 4-amino-2,6-difluorobenzoate is a fluorinated aromatic compound with significant

potential in the field of medicinal chemistry, particularly as a building block for targeted protein

degraders. This technical guide provides a comprehensive overview of its chemical properties,

a detailed, plausible synthesis protocol, and discusses its emerging role in drug discovery,

specifically in the development of Proteolysis Targeting Chimeras (PROTACs). The information

presented herein is intended to support researchers and scientists in leveraging this compound

for the design and synthesis of novel therapeutic agents.

Chemical Identity and Properties
Methyl 4-amino-2,6-difluorobenzoate is a substituted benzoic acid ester. The presence of

two fluorine atoms on the benzene ring significantly influences its electronic properties and

conformational preferences, making it an attractive scaffold for designing molecules with

specific biological activities.

IUPAC Name: Methyl 4-amino-2,6-difluorobenzoate[1]

Table 1: Chemical and Physical Properties
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Property Value Source

CAS Number 191478-99-6 [1][2]

Molecular Formula C₈H₇F₂NO₂ [1][2]

Molecular Weight 187.14 g/mol [1][2]

Appearance Solid (predicted) -

Melting Point

No experimental data

available. The related isomer,

Methyl 4-amino-2,3-

difluorobenzoate, has a

melting point of 136-140 °C.

-

Boiling Point

No experimental data

available. The related isomer,

Methyl 4-amino-2,3-

difluorobenzoate, has a boiling

point of 306.1 °C at 760

mmHg.

-

Solubility

No experimental data

available. Expected to be

soluble in common organic

solvents like methanol,

ethanol, and dichloromethane.

-

Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of Methyl 4-amino-2,6-
difluorobenzoate is not readily available in the public domain, a plausible and robust method

is the Fischer-Speier esterification of the corresponding carboxylic acid, 4-amino-2,6-

difluorobenzoic acid. This method is widely used for the preparation of esters from carboxylic

acids and alcohols.

Reaction Scheme:
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Figure 1: Fischer-Speier Esterification.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on established procedures for the esterification of aminobenzoic acids.

Materials and Reagents:

4-Amino-2,6-difluorobenzoic acid

Anhydrous Methanol

Concentrated Sulfuric Acid (H₂SO₄)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Ethyl acetate

Deionized water

Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, suspend 4-amino-2,6-difluorobenzoic acid (1.0 equivalent) in an excess of

anhydrous methanol (10-20 equivalents). The methanol serves as both the reactant and the

solvent.

Catalyst Addition: With vigorous stirring, slowly add concentrated sulfuric acid (0.1-0.2

equivalents) to the suspension at room temperature. The addition is exothermic, and the

formation of the aminobenzoic acid salt may be observed as a precipitate.

Reflux: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain

for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC) until the starting material is consumed.

Work-up:

Cool the reaction mixture to room temperature.

Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate

solution until the effervescence ceases and the pH of the aqueous layer is approximately

8.

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Purification:

Filter off the drying agent.

Concentrate the filtrate under reduced pressure to yield the crude product.

If necessary, the product can be further purified by column chromatography on silica gel

using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization:
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The identity and purity of the synthesized Methyl 4-amino-2,6-difluorobenzoate should be

confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Role in Drug Development: A Building Block for
PROTACs
The classification of Methyl 4-amino-2,6-difluorobenzoate as a "Protein Degrader Building

Block" points to its significant application in the development of Proteolysis Targeting Chimeras

(PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an

E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target

protein by the proteasome.

Logical Workflow for PROTAC Development:

PROTAC Design

Synthesis Biological Evaluation

Target Protein Ligand

Couple to Linker

E3 Ligase Ligand

Couple to E3 Ligase LigandMethyl 4-amino-2,6-difluorobenzoate Final PROTAC Molecule Binding Assays Target Degradation Signaling Pathway Analysis

Click to download full resolution via product page

Figure 2: PROTAC Development Workflow.

In this context, Methyl 4-amino-2,6-difluorobenzoate can be utilized as a precursor to a

ligand that binds to the target protein. The amino group provides a convenient handle for

chemical modification, allowing for its attachment to a linker, which in turn is connected to a

ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL).

The difluoro substitution pattern is particularly advantageous in drug design. The fluorine atoms

can modulate the compound's physicochemical properties, such as:
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Binding Affinity and Selectivity: Fluorine can engage in favorable interactions with the target

protein, including hydrogen bonds and dipole-dipole interactions, potentially increasing

binding affinity and selectivity.

Metabolic Stability: The C-F bond is strong and resistant to metabolic cleavage, which can

improve the pharmacokinetic profile of the resulting PROTAC.

Membrane Permeability: Fluorine substitution can influence the lipophilicity of the molecule,

which is a critical factor for cell permeability and oral bioavailability.

While specific examples of PROTACs incorporating Methyl 4-amino-2,6-difluorobenzoate are

not yet widely reported in peer-reviewed literature, its availability as a building block suggests

its active use in ongoing drug discovery programs. The logical progression would involve its

incorporation into a ligand for a protein of interest, followed by conjugation to a linker and an E3

ligase ligand, and subsequent biological evaluation. The signaling pathway affected would be

dependent on the specific target protein being degraded.

Safety and Handling
According to available safety data, Methyl 4-amino-2,6-difluorobenzoate is considered

hazardous. It is crucial to handle this compound with appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume

hood.

Table 2: GHS Hazard Statements

Hazard Code Statement

H301/H302 Toxic or harmful if swallowed

H311 Toxic in contact with skin

H315 Causes skin irritation

H319 Causes serious eye irritation

H331 Toxic if inhaled

H335 May cause respiratory irritation
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Source: PubChem[1]

Conclusion
Methyl 4-amino-2,6-difluorobenzoate is a valuable chemical entity for medicinal chemists

and drug discovery scientists. Its difluorinated aromatic core and reactive amino group make it

an ideal starting material for the synthesis of complex molecules, particularly in the rapidly

advancing field of targeted protein degradation. While detailed biological studies and specific

applications are still emerging, its role as a key building block for PROTACs underscores its

potential in the development of next-generation therapeutics. Further research into the

synthesis and application of this compound is warranted to fully explore its utility in addressing

unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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